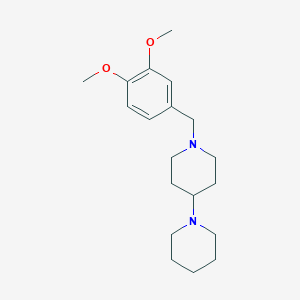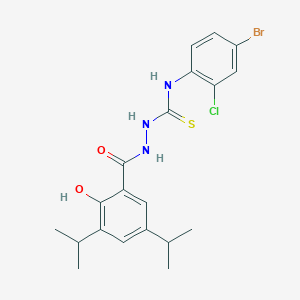![molecular formula C17H13Cl3N2O B4754111 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4754111.png)
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Vue d'ensemble
Description
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, also known as AG-490, is a small molecule inhibitor that targets Janus kinase 2 (JAK2) and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide exerts its pharmacological effects by inhibiting the activity of JAK2, a tyrosine kinase that plays a crucial role in signal transduction pathways involved in cell growth, differentiation, and survival. JAK2 is activated by cytokines and growth factors, and its activity is regulated by the negative feedback loop of suppressor of cytokine signaling (SOCS) proteins. 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide blocks the phosphorylation of JAK2, thus preventing the activation of downstream signaling pathways, such as the STAT3 pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and suppression of immune cell activity. In cancer, 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit angiogenesis and metastasis. In inflammation, 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, by inhibiting the JAK2/STAT3 pathway. In autoimmune disorders, 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been shown to suppress the activity of immune cells, such as T cells and B cells, by blocking the JAK2/STAT pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for JAK2. 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can be easily synthesized and purified, and its activity can be measured using various assays, such as Western blotting and ELISA. However, 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide also has some limitations for lab experiments, including its potential off-target effects, limited solubility in aqueous solutions, and potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for the research and development of 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide. One direction is to explore the potential therapeutic applications of 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide in other diseases, such as cardiovascular diseases and neurodegenerative diseases. Another direction is to develop more potent and selective JAK2 inhibitors based on the structure of 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide. Additionally, the combination of 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide with other drugs or therapies could also be explored to enhance its therapeutic efficacy and reduce potential side effects. Finally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide and its potential off-target effects.
Applications De Recherche Scientifique
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been shown to inhibit the growth of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is involved in cell proliferation and survival. In inflammation, 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the JAK2/STAT3 pathway. In autoimmune disorders, 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been shown to suppress the activity of immune cells, such as T cells and B cells, by blocking the JAK2/STAT pathway.
Propriétés
IUPAC Name |
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2O/c18-11-2-4-16-14(7-11)10(9-22-16)5-6-21-17(23)13-3-1-12(19)8-15(13)20/h1-4,7-9,22H,5-6H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOKMXQDOWTRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4754031.png)
![6-(difluoromethyl)-4-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}nicotinonitrile](/img/structure/B4754035.png)
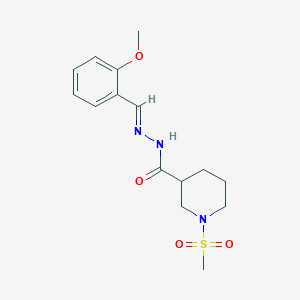

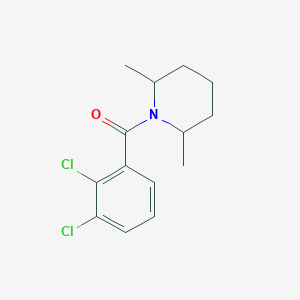

![1-(2,4-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4754080.png)
![3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4754087.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4754093.png)
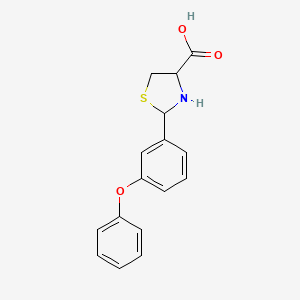
![2-[1-(3-methoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4754119.png)
